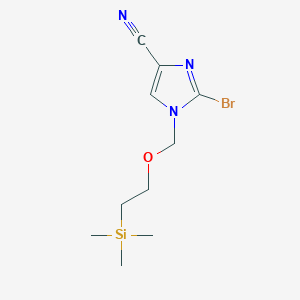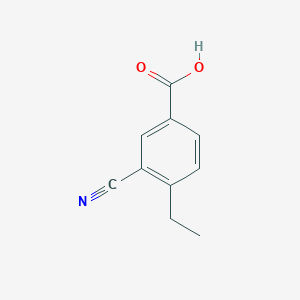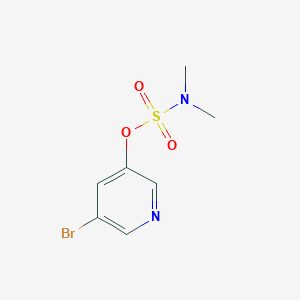
1-(3-フルオロフェノキシ)プロパン-2-オール
説明
“1-(3-Fluorophenoxy)propan-2-ol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenoxy)propan-2-ol” consists of a three-carbon chain (propan-2-ol) with a fluorophenoxy group attached to the first carbon .Physical And Chemical Properties Analysis
“1-(3-Fluorophenoxy)propan-2-ol” is a pale-yellow to yellow-brown liquid . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the current resources .科学的研究の応用
プロテオミクス研究
1-(3-フルオロフェノキシ)プロパン-2-オール: は、タンパク質の構造と機能を特に大規模に研究するプロテオミクスに使用されています。 この化合物は、生体サンプル中のタンパク質の相互作用とダイナミクスを分離および分析するための生化学的ツールとして使用されます .
製薬試験
製薬業界では、この化学物質は高品質の基準物質として役立ちます。 試験と品質管理プロセスにおいて、医薬品製品の同一性、純度、品質を保証するために使用されます .
生化学研究
研究者は、さまざまな生物学的プロセスを研究するために、1-(3-フルオロフェノキシ)プロパン-2-オールを生物化学研究で使用しています。 より複雑な化合物の合成に関与したり、生化学経路を調節するために使用されたりすることがあります .
化学合成
この化合物は、有機合成における貴重な中間体です。 安定性と分解に対する抵抗性の向上などの独自の特性を持つ材料を開発する上で重要な、さまざまなフッ素化有機分子を作成するために使用できます .
抗がん剤研究
1-(3-フルオロフェノキシ)プロパン-2-オール誘導体が抗がん剤として作用する可能性があります。 研究者は、がん細胞のアポトーシス誘導における有効性と、健常細胞への損傷の予防における役割を探求しています .
分析化学
分析化学では、1-(3-フルオロフェノキシ)プロパン-2-オールは、さまざまなアッセイや分析手順における試薬として使用されます。 その特性は、サンプル内の他の物質の検出と定量に役立ちます .
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Fluorophenoxy)propan-2-ol . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
生化学分析
Biochemical Properties
1-(3-Fluorophenoxy)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research due to its ability to interact with specific proteins . The nature of these interactions often involves binding to active sites or altering the conformation of proteins, thereby affecting their activity. This compound’s interactions with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
1-(3-Fluorophenoxy)propan-2-ol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain studies, derivatives of phenoxypropan-2-ol have shown potential anticancer properties by inducing apoptosis in tumor cells . This compound can modulate the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Fluorophenoxy)propan-2-ol involves its binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluorophenoxy)propan-2-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term exposure to 1-(3-Fluorophenoxy)propan-2-ol in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-Fluorophenoxy)propan-2-ol vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
1-(3-Fluorophenoxy)propan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological molecules . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(3-Fluorophenoxy)propan-2-ol within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall effectiveness and toxicity.
Subcellular Localization
The subcellular localization of 1-(3-Fluorophenoxy)propan-2-ol is important for its activity and function. It may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can interact with enzymes and other proteins involved in metabolic processes.
特性
IUPAC Name |
1-(3-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFMJYKQHJPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
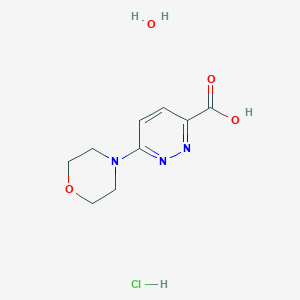
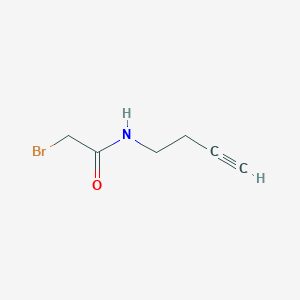
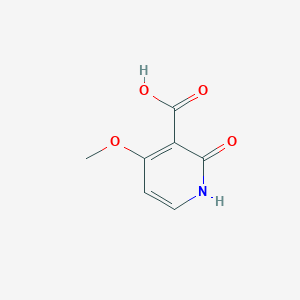


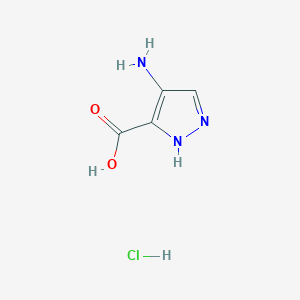
![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
